molecular formula C22H16FN5S B3599304 2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

Cat. No.: B3599304
M. Wt: 401.5 g/mol
InChI Key: IUWQCDDVAPAWDW-UHFFFAOYSA-N
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Description

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzimidazole core linked to a triazole ring, which is further substituted with a fluorophenyl and a phenyl group

Preparation Methods

The synthesis of 2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Substitution Reactions: The triazole ring is then substituted with a fluorophenyl and a phenyl group through nucleophilic substitution reactions.

    Formation of Benzimidazole Core: The benzimidazole core is formed by condensing o-phenylenediamine with carboxylic acids or their derivatives.

    Linking the Triazole and Benzimidazole: The final step involves linking the triazole ring to the benzimidazole core through a sulfanylmethyl group, typically using thiol reagents under mild conditions.

Industrial production methods often involve optimizing these steps to improve yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the benzimidazole core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl or fluorophenyl groups, using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzimidazole core can interact with DNA or proteins, leading to changes in their function. These interactions result in the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring but different substituents.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which have a benzimidazole core but different functional groups.

    Phenyltriazoles: Compounds with a triazole ring substituted with phenyl groups, used in various medicinal and industrial applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5S/c23-17-11-5-4-10-16(17)21-26-27-22(28(21)15-8-2-1-3-9-15)29-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWQCDDVAPAWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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